Ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate
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Overview
Description
Ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chloro-4-Nitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative without the nitro and chloro substituents.
2-Chloro-4-nitrophenyl furan: A compound with similar substituents but lacking the ethyl ester group.
Furan-2-carboxylic acid: A basic furan derivative with a carboxylic acid group.
Uniqueness
Ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (furan ring) groups can influence its chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H12ClNO5 |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
ethyl 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-6-3-10(17(19)20)9-13(12)16/h3-9H,2H2,1H3 |
InChI Key |
GFZQTVOPIFILOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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